N-(sec-Butyl)-4-[[4-[[4-[[4-(trifluoromethyl)phenyl]diazenyl]phenyl]diazenyl]-1-naphthyl]diazenyl]-1-naphthalenamine
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Overview
Description
N-(sec-Butyl)-4-[[4-[[4-[[4-(trifluoromethyl)phenyl]diazenyl]phenyl]diazenyl]-1-naphthyl]diazenyl]-1-naphthalenamine is a complex organic compound characterized by multiple diazenyl groups and a trifluoromethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(sec-Butyl)-4-[[4-[[4-[[4-(trifluoromethyl)phenyl]diazenyl]phenyl]diazenyl]-1-naphthyl]diazenyl]-1-naphthalenamine typically involves multiple steps, including the formation of diazenyl groups and the introduction of the trifluoromethylphenyl moiety. Common synthetic routes may include:
Diazotization: Formation of diazonium salts from aromatic amines.
Coupling Reactions: Reaction of diazonium salts with aromatic compounds to form azo compounds.
Substitution Reactions: Introduction of the trifluoromethyl group through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of such compounds may involve large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(sec-Butyl)-4-[[4-[[4-[[4-(trifluoromethyl)phenyl]diazenyl]phenyl]diazenyl]-1-naphthyl]diazenyl]-1-naphthalenamine can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its corresponding oxides.
Reduction: Reduction of diazenyl groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction may yield aromatic amines, while substitution reactions may introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-(sec-Butyl)-4-[[4-[[4-[[4-(trifluoromethyl)phenyl]diazenyl]phenyl]diazenyl]-1-naphthyl]diazenyl]-1-naphthalenamine is studied for its unique electronic properties and potential use as a dye or pigment.
Biology
In biology, such compounds may be investigated for their interactions with biological molecules and potential use as probes or markers.
Medicine
In medicine, the compound’s structure may be explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry
In industry, the compound may be used in the development of advanced materials, such as polymers or coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of N-(sec-Butyl)-4-[[4-[[4-[[4-(trifluoromethyl)phenyl]diazenyl]phenyl]diazenyl]-1-naphthyl]diazenyl]-1-naphthalenamine involves its interaction with molecular targets through its diazenyl and trifluoromethyl groups. These interactions can affect various pathways, including:
Enzyme Inhibition: Binding to active sites of enzymes, inhibiting their activity.
Signal Transduction: Modulating signaling pathways by interacting with receptors or other signaling molecules.
Comparison with Similar Compounds
Similar Compounds
Azo Dyes: Compounds with similar diazenyl groups, used as dyes and pigments.
Trifluoromethyl Compounds: Compounds containing trifluoromethyl groups, known for their stability and unique chemical properties.
Uniqueness
N-(sec-Butyl)-4-[[4-[[4-[[4-(trifluoromethyl)phenyl]diazenyl]phenyl]diazenyl]-1-naphthyl]diazenyl]-1-naphthalenamine is unique due to its combination of multiple diazenyl groups and a trifluoromethylphenyl moiety, which imparts distinct electronic and chemical properties.
Properties
Molecular Formula |
C37H30F3N7 |
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Molecular Weight |
629.7 g/mol |
IUPAC Name |
N-butan-2-yl-4-[[4-[[4-[[4-(trifluoromethyl)phenyl]diazenyl]phenyl]diazenyl]naphthalen-1-yl]diazenyl]naphthalen-1-amine |
InChI |
InChI=1S/C37H30F3N7/c1-3-24(2)41-33-20-21-35(30-9-5-4-8-29(30)33)46-47-36-23-22-34(31-10-6-7-11-32(31)36)45-44-28-18-16-27(17-19-28)43-42-26-14-12-25(13-15-26)37(38,39)40/h4-24,41H,3H2,1-2H3 |
InChI Key |
SBKUQDTVWBUICX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=CC=C(C2=CC=CC=C21)N=NC3=CC=C(C4=CC=CC=C43)N=NC5=CC=C(C=C5)N=NC6=CC=C(C=C6)C(F)(F)F |
Origin of Product |
United States |
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